molecular formula C10H18 B1599413 trans-Cyclodecene CAS No. 2198-20-1

trans-Cyclodecene

Cat. No.: B1599413
CAS No.: 2198-20-1
M. Wt: 138.25 g/mol
InChI Key: UCIYGNATMHQYCT-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • Ring-closing metathesis (RCM) : This powerful method employs transition metal catalysts to form the cyclic structure from acyclic precursors. RCM reactions often utilize Grubbs-type catalysts, leading to the formation of trans-Cyclodecene from suitable starting materials .
  • Hydrogenation of cyclododecene : By selectively reducing cyclododecene, this compound can be obtained .

Chemical Reactions Analysis

  • Polymerization : this compound can be incorporated into alternating copolymers via ring-opening metathesis polymerization (ROMP) .

Physical and Chemical Properties Analysis

  • Density : The density of this compound is 0.867 g/mL at 20°C .

Scientific Research Applications

Synthesis and Polymerization

  • Synthesis of trans-Polydecenamer : Research by Dall'asta and Manetti (1968) involved synthesizing trans-polydecenamer, a polymer derived from trans-cyclodecene. They employed a stereospecific ring-opening polymerization process using coordinate catalyst systems, finding that trans-polydecenamer is highly crystalline and exhibits polymorphism (Dall'asta & Manetti, 1968).

Hydrogenation and Isomerization

  • Hydrogenation Processes : Smith (1966) studied the hydrogenation and isomerization of this compound, revealing insights into how this compound isomerizes to its cis form during hydrogenation and competes for the same surface sites (Smith, 1966).

Structural and Conformational Analysis

  • Crystal Structure Studies : Ganis and Dunitz (1967) analyzed the crystal structure of the AgNO3-trans-cyclodecene adduct, noting significant conformational features and strain energy associated with the this compound molecule (Ganis & Dunitz, 1967).
  • Conformational Equilibriums : Noe et al. (1972) investigated the conformational equilibriums of 3,3-difluoro-trans-cyclodecene, observing various conformational classes and free energy of activation for equilibration processes (Noe et al., 1972).

Catalysis and Chemical Reactions

  • Gas-Phase Hydrogenation Catalysis : Wieβmeier and Hönicke (1996) conducted a study on the heterogeneously catalyzed gas-phase hydrogenation of cyclododecatriene, including intermediates like cyclododecene, using palladium catalysts with regular pore systems. This research highlights the potential of this compound in catalytic processes (Wieβmeier & Hönicke, 1996).

Computational Studies and NMR Analysis

  • Dynamic NMR Study : Pawar and Noe (1996) conducted a dynamic NMR study of this compound, exploring various conformations and their populations, which contributes to understanding the molecular behavior of this compound (Pawar & Noe, 1996).

Mechanism of Action

  • In polymerization, it acts as a monomer during ROMP, leading to alternating copolymers with other monomers .

Properties

IUPAC Name

cyclodecene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-2-4-6-8-10-9-7-5-3-1/h1-2H,3-10H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIYGNATMHQYCT-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC=CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC/C=C/CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2198-20-1
Record name Cyclodecene, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5,9-Cyclododecatriene, (E)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Cyclodecene
Reactant of Route 2
trans-Cyclodecene
Reactant of Route 3
trans-Cyclodecene
Reactant of Route 4
trans-Cyclodecene
Reactant of Route 5
trans-Cyclodecene
Reactant of Route 6
trans-Cyclodecene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.